4-Butoxy-3-methoxybenzaldehyde: A Comprehensive Technical Guide
4-Butoxy-3-methoxybenzaldehyde: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the chemical and physical properties of 4-Butoxy-3-methoxybenzaldehyde, a derivative of vanillin (B372448). It includes a compilation of its known physicochemical characteristics, spectroscopic data, and a detailed experimental protocol for its synthesis via the Williamson ether synthesis. Furthermore, this guide explores the potential biological activities of 4-Butoxy-3-methoxybenzaldehyde, drawing from the well-documented pharmacological effects of its parent compound, vanillin. The information is presented to support research and development activities in the fields of medicinal chemistry, pharmacology, and material science.
Chemical and Physical Properties
Table 1: Physicochemical Properties of 4-Butoxy-3-methoxybenzaldehyde
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆O₃ | [1] |
| Molecular Weight | 208.25 g/mol | [1] |
| IUPAC Name | 4-butoxy-3-methoxybenzaldehyde | [1] |
| CAS Number | 51301-87-2 | [1] |
| Computed XLogP3 | 2.5 | [1] |
| Computed Topological Polar Surface Area | 35.5 Ų | [1] |
| Computed Rotatable Bond Count | 5 | [1] |
| Physical State | Oily liquid (predicted) | Inferred from similar compounds |
Table 2: Spectroscopic Data References
| Spectrum Type | Source Information |
| ¹³C NMR | SpectraBase |
| Mass Spectrometry (GC-MS) | NIST Mass Spectrometry Data Center |
| Infrared (FTIR) | SpectraBase (Technique: CAPILLARY CELL: NEAT) |
Experimental Protocols
Synthesis of 4-Butoxy-3-methoxybenzaldehyde via Williamson Ether Synthesis
The synthesis of 4-Butoxy-3-methoxybenzaldehyde is commonly achieved through the Williamson ether synthesis, which involves the alkylation of the hydroxyl group of vanillin with a butyl halide. The following protocol is a generalized procedure based on the synthesis of similar alkoxybenzaldehyde derivatives.
Materials:
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Vanillin (4-hydroxy-3-methoxybenzaldehyde)
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1-Bromobutane (B133212) (or other butyl halide)
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Potassium Carbonate (K₂CO₃)
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Butan-2-one (or other suitable solvent like acetone (B3395972) or DMF)
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Diethyl ether
Procedure:
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Dissolve vanillin in butan-2-one in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
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Add potassium carbonate to the solution. The mixture is typically heated (e.g., to 60°C) and stirred for a period to activate the phenoxide.
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Add 1-bromobutane to the reaction mixture.
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The reaction mixture is then heated to reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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Upon completion of the reaction, the mixture is cooled to room temperature.
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The product is extracted with diethyl ether.
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The organic layer is washed, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure.
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The crude product can be further purified by crystallization from a suitable solvent such as dichloromethane to yield 4-Butoxy-3-methoxybenzaldehyde.
This protocol is adapted from the synthesis of 4-hexyloxy-3-methoxybenzaldehyde and may require optimization for the synthesis of the title compound.[2] A Russian patent describes a method for producing vanillyl butyl ether using n-butanol, vanillin, and a palladium catalyst under hydrogen pressure, suggesting an alternative reductive etherification approach.[3]
Potential Biological Activities and Signaling Pathways
While specific studies on the biological activity of 4-Butoxy-3-methoxybenzaldehyde are limited, the extensive research on its parent compound, vanillin, provides a strong basis for predicting its potential pharmacological effects. Vanillin is known to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties.[4][5][6] The butoxy modification may influence the lipophilicity and bioavailability of the molecule, potentially altering its potency and spectrum of activity.
Potential Anti-Inflammatory Effects
Vanillin has been shown to exert anti-inflammatory effects by modulating key signaling pathways. For instance, it can suppress the activation of NF-κB and downregulate the expression of pro-inflammatory cytokines.[4] It is plausible that 4-Butoxy-3-methoxybenzaldehyde could retain or even enhance these properties due to increased cell membrane permeability.
Potential Anti-Cancer Activity
The anti-cancer properties of vanillin have been attributed to its ability to interfere with signaling pathways crucial for cancer cell proliferation and survival, such as the MAPK pathway.[4] Derivatives of vanillin have been investigated for their anti-proliferative effects on various cancer cell lines.[2]
Potential Neuroprotective Effects
Vanillin has demonstrated neuroprotective effects in various models, potentially through its antioxidant properties and its ability to modulate pathways involved in neuronal cell death.[5] The structural similarity of 4-Butoxy-3-methoxybenzaldehyde suggests it may also exhibit neuroprotective activities.
Safety and Handling
Based on GHS classifications for 4-Butoxy-3-methoxybenzaldehyde, the compound may cause an allergic skin reaction and serious eye irritation.[1] Standard laboratory safety protocols should be followed when handling this chemical, including the use of personal protective equipment such as gloves and safety glasses.
Conclusion
4-Butoxy-3-methoxybenzaldehyde is a vanillin derivative with potential applications in various fields, including flavor and fragrance, and as a scaffold in medicinal chemistry. While experimental data on its physical properties are scarce, its synthesis is achievable through established methods like the Williamson ether synthesis. The known biological activities of vanillin suggest that 4-Butoxy-3-methoxybenzaldehyde may possess valuable pharmacological properties, warranting further investigation into its specific effects on biological pathways. This guide provides a foundational resource for researchers interested in exploring the chemical and biological landscape of this compound.
References
- 1. 4-Butoxy-3-methoxybenzaldehyde | C12H16O3 | CID 2063822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Hexyloxy-3-methoxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RU2696427C1 - Method of producing vanilyl butyl ether - Google Patents [patents.google.com]
- 4. Vanillin and Its Derivatives: A Critical Review of Their Anti-Inflammatory, Anti-Infective, Wound-Healing, Neuroprotective, and Anti-Cancer Health-Promoting Benefits [mdpi.com]
- 5. Vanillin: a review on the therapeutic prospects of a popular flavouring molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
